Cas no 2228888-69-3 (3-amino-3-(pyrimidin-5-yl)cyclobutan-1-ol)

3-アミノ-3-(ピリミジン-5-イル)シクロブタン-1-オールは、ピリミジン環とシクロブタン骨格を有する有機化合物です。分子内にアミノ基とヒドロキシル基を併せ持つため、医薬品中間体としての応用が期待されます。特に、ピリミジン環は生体活性化合物設計において重要なヘテロ環であり、分子の剛性を高めるシクロブタン構造と相まって、標的タンパク質との選択的な相互作用が可能です。この化合物の立体化学的特徴は、創薬研究における構造活性相関の最適化に有用です。合成経路の効率性と官能基の多様性から、新規薬剤開発におけるキー中間体としての利用価値が高いです。

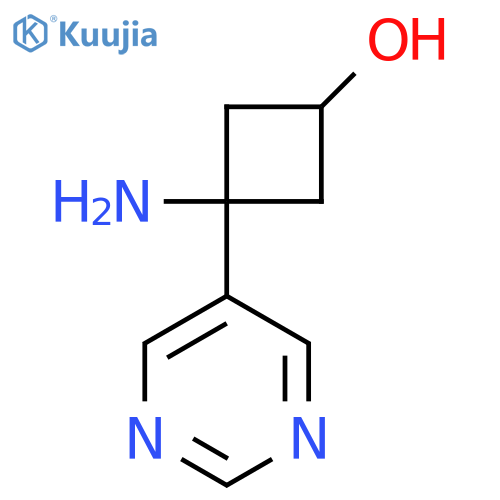

2228888-69-3 structure

商品名:3-amino-3-(pyrimidin-5-yl)cyclobutan-1-ol

3-amino-3-(pyrimidin-5-yl)cyclobutan-1-ol 化学的及び物理的性質

名前と識別子

-

- 3-amino-3-(pyrimidin-5-yl)cyclobutan-1-ol

- 2228888-69-3

- EN300-1755819

-

- インチ: 1S/C8H11N3O/c9-8(1-7(12)2-8)6-3-10-5-11-4-6/h3-5,7,12H,1-2,9H2

- InChIKey: JAYCTGYLAROALO-UHFFFAOYSA-N

- ほほえんだ: OC1CC(C2=CN=CN=C2)(C1)N

計算された属性

- せいみつぶんしりょう: 165.090211983g/mol

- どういたいしつりょう: 165.090211983g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 162

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 72Ų

- 疎水性パラメータ計算基準値(XlogP): -1.2

3-amino-3-(pyrimidin-5-yl)cyclobutan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1755819-0.05g |

3-amino-3-(pyrimidin-5-yl)cyclobutan-1-ol |

2228888-69-3 | 0.05g |

$1261.0 | 2023-09-20 | ||

| Enamine | EN300-1755819-0.1g |

3-amino-3-(pyrimidin-5-yl)cyclobutan-1-ol |

2228888-69-3 | 0.1g |

$1320.0 | 2023-09-20 | ||

| Enamine | EN300-1755819-2.5g |

3-amino-3-(pyrimidin-5-yl)cyclobutan-1-ol |

2228888-69-3 | 2.5g |

$2940.0 | 2023-09-20 | ||

| Enamine | EN300-1755819-10g |

3-amino-3-(pyrimidin-5-yl)cyclobutan-1-ol |

2228888-69-3 | 10g |

$6450.0 | 2023-09-20 | ||

| Enamine | EN300-1755819-0.25g |

3-amino-3-(pyrimidin-5-yl)cyclobutan-1-ol |

2228888-69-3 | 0.25g |

$1381.0 | 2023-09-20 | ||

| Enamine | EN300-1755819-5.0g |

3-amino-3-(pyrimidin-5-yl)cyclobutan-1-ol |

2228888-69-3 | 5g |

$4349.0 | 2023-06-03 | ||

| Enamine | EN300-1755819-5g |

3-amino-3-(pyrimidin-5-yl)cyclobutan-1-ol |

2228888-69-3 | 5g |

$4349.0 | 2023-09-20 | ||

| Enamine | EN300-1755819-1g |

3-amino-3-(pyrimidin-5-yl)cyclobutan-1-ol |

2228888-69-3 | 1g |

$1500.0 | 2023-09-20 | ||

| Enamine | EN300-1755819-1.0g |

3-amino-3-(pyrimidin-5-yl)cyclobutan-1-ol |

2228888-69-3 | 1g |

$1500.0 | 2023-06-03 | ||

| Enamine | EN300-1755819-0.5g |

3-amino-3-(pyrimidin-5-yl)cyclobutan-1-ol |

2228888-69-3 | 0.5g |

$1440.0 | 2023-09-20 |

3-amino-3-(pyrimidin-5-yl)cyclobutan-1-ol 関連文献

-

Krešimir Molčanov,Marijana Jurić,Biserka Kojić-Prodić Dalton Trans., 2013,42, 15756-15765

-

Susumu Arimori,Matthew G. Davidson,Thomas M. Fyles,Thomas G. Hibbert,Tony D. James,Gabriele I. Kociok-Köhn Chem. Commun., 2004, 1640-1641

-

Eugene P. Petrov,Rafayel Petrosyan,Petra Schwille Soft Matter, 2012,8, 7552-7555

-

Kang Zheng,Liu Jiang,Yan-Tuan Li,Zhi-Yong Wu,Cui-Wei Yan RSC Adv., 2015,5, 51730-51744

-

Chris H. Greene Faraday Discuss., 2004,127, 413-423

2228888-69-3 (3-amino-3-(pyrimidin-5-yl)cyclobutan-1-ol) 関連製品

- 2111283-29-3(3-amino-2-(2,3-dimethoxyphenyl)-2-methylpropan-1-ol)

- 932997-83-6(2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)-N-3-(trifluoromethyl)phenylacetamide)

- 1250552-15-8(N-cyclooctyl-1-methylpyrrolidin-3-amine)

- 52779-76-7(1-(3-bromo-2-methylphenyl)ethan-1-one)

- 22583-53-5(2-(chloromethoxy)-2,3-dihydro-1H-isoindole-1,3-dione)

- 2171965-29-8(2-(2-methyl-1,1-dioxo-1lambda6,2-thiazolidin-3-yl)methoxyacetic acid)

- 1849249-48-4(5-Thiazoleethanamine, β-methoxy-2-methyl-)

- 2229352-66-1(3-amino-3-(3-fluoro-4-methylphenyl)cyclobutan-1-ol)

- 150584-61-5(7-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid)

- 2248276-77-7(rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (4R,6R)-2-oxo-6-phenylpiperidine-4-carboxylate)

推奨される供給者

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量